Cas no 32433-28-6 (N-(Quinolin-4-yl)acetamide)

N-(Quinolin-4-yl)acetamide is a quinoline derivative with potential applications in pharmaceutical and agrochemical research. This compound features an acetamide group attached to the 4-position of the quinoline ring, enhancing its reactivity and utility as an intermediate in organic synthesis. Its structural framework allows for further functionalization, making it valuable in the development of bioactive molecules. The quinoline core contributes to its stability and potential pharmacological properties, such as antimicrobial or antitumor activity. High-purity grades are available for research purposes, ensuring reproducibility in experimental studies. Proper handling and storage under inert conditions are recommended to maintain its integrity.
N-(Quinolin-4-yl)acetamide structure
N-(Quinolin-4-yl)acetamide structure
商品名:N-(Quinolin-4-yl)acetamide
CAS番号:32433-28-6
MF:C11H10N2O
メガワット:186.2099
CID:317426
PubChem ID:148375

N-(Quinolin-4-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-(Quinolin-4-yl)acetamide
    • Acetamide,N-4-quinolinyl-
    • N-quinolin-4-ylacetamide
    • N-4-Quinolinylacetamide
    • SB67665
    • Acetamide, N-4-quinolinyl-
    • 4-Acetamidoquinoline
    • SCHEMBL13113090
    • 32433-28-6
    • AKOS015897042
    • 13PLR20HSG
    • DTXSID20186178
    • FT-0713822
    • L10180
    • 4-Acetylaminoquinoline
    • UNII-13PLR20HSG
    • Oprea1_514702
    • CCRIS 1689
    • DB-032394
    • MDL: MFCD00474717
    • インチ: InChI=1S/C11H10N2O/c1-8(14)13-11-6-7-12-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,12,13,14)
    • InChIKey: OEONEHOVSJDOGK-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)N=C1C=CNC2=CC=CC=C21

計算された属性

  • せいみつぶんしりょう: 186.0794
  • どういたいしつりょう: 186.079312947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 42Ų

じっけんとくせい

  • 密度みつど: 1.242
  • ゆうかいてん: 174 ºC
  • ふってん: 320.7°C (rough estimate)
  • 屈折率: 1.5300 (estimate)
  • PSA: 41.99

N-(Quinolin-4-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM143049-1g
N-(Quinolin-4-yl)acetamide
32433-28-6 95%
1g
$222 2023-02-17
Chemenu
CM143049-10g
N-(Quinolin-4-yl)acetamide
32433-28-6 95%
10g
$968 2021-08-05
Alichem
A189005178-5g
N-(Quinolin-4-yl)acetamide
32433-28-6 95%
5g
$552.08 2023-09-02
Alichem
A189005178-1g
N-(Quinolin-4-yl)acetamide
32433-28-6 95%
1g
$183.60 2023-09-02
Chemenu
CM143049-5g
N-(Quinolin-4-yl)acetamide
32433-28-6 95%
5g
$622 2021-08-05
Ambeed
A337584-1g
N-(Quinolin-4-yl)acetamide
32433-28-6 95+%
1g
$200.0 2024-04-20
Crysdot LLC
CD11145347-10g
N-(Quinolin-4-yl)acetamide
32433-28-6 95+%
10g
$1027 2024-07-15
Crysdot LLC
CD11145347-5g
N-(Quinolin-4-yl)acetamide
32433-28-6 95+%
5g
$658 2024-07-15
Alichem
A189005178-10g
N-(Quinolin-4-yl)acetamide
32433-28-6 95%
10g
$823.68 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733258-1g
n-(Quinolin-4-yl)acetamide
32433-28-6 98%
1g
¥2100.00 2024-08-02

N-(Quinolin-4-yl)acetamide 関連文献

N-(Quinolin-4-yl)acetamideに関する追加情報

Professional Introduction to N-(Quinolin-4-yl)acetamide (CAS No. 32433-28-6)

N-(Quinolin-4-yl)acetamide, identified by its Chemical Abstracts Service (CAS) number 32433-28-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The structural framework of N-(Quinolin-4-yl)acetamide incorporates a quinoline moiety, a heterocyclic aromatic ring system renowned for its broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their potential in treating various diseases, including infectious disorders and cancer.

The pharmacological relevance of N-(Quinolin-4-yl)acetamide stems from its ability to interact with biological targets in complex ways. The quinoline ring is a privileged scaffold in drug design, exhibiting properties that make it an attractive candidate for modulating enzyme activity and receptor binding. In recent years, advancements in computational chemistry and high-throughput screening have facilitated the discovery of quinoline-based compounds with enhanced efficacy and reduced toxicity. N-(Quinolin-4-yl)acetamide exemplifies this trend, as it has been explored in several preclinical studies for its potential therapeutic benefits.

In the realm of medicinal chemistry, the synthesis of N-(Quinolin-4-yl)acetamide involves sophisticated organic transformations that highlight the compound's synthetic accessibility and versatility. The amide functional group in its structure contributes to its solubility and bioavailability, making it a promising candidate for further pharmacological investigation. Researchers have employed various synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic acyl substitution, to optimize the yield and purity of this compound. These methodologies underscore the growing importance of N-(Quinolin-4-yl)acetamide as a building block for more complex drug candidates.

The biological activity of N-(Quinolin-4-yl)acetamide has been systematically evaluated in multiple preclinical models. Studies have demonstrated its potential in inhibiting key enzymes involved in cancer cell proliferation and metabolism. Furthermore, its interaction with specific protein targets has been explored, revealing mechanisms that could lead to novel therapeutic interventions. The quinoline moiety's ability to modulate these biological pathways makes N-(Quinolin-4-yl)acetamide a valuable asset in drug discovery pipelines.

Emerging research indicates that N-(Quinolin-4-yl)acetamide may also exhibit properties relevant to anti-inflammatory and neuroprotective applications. The compound's structural features allow it to engage with inflammatory mediators and neural receptors, suggesting potential benefits in managing chronic inflammatory conditions and neurodegenerative diseases. These findings align with the broader trend of utilizing quinoline derivatives to address multifaceted therapeutic challenges.

The development of N-(Quinolin-4-yl)acetamide

The synthetic pathways for producing N-(

The future prospects of N-(

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